

spectroscopic data for 4-Hydroxy-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzoic acid

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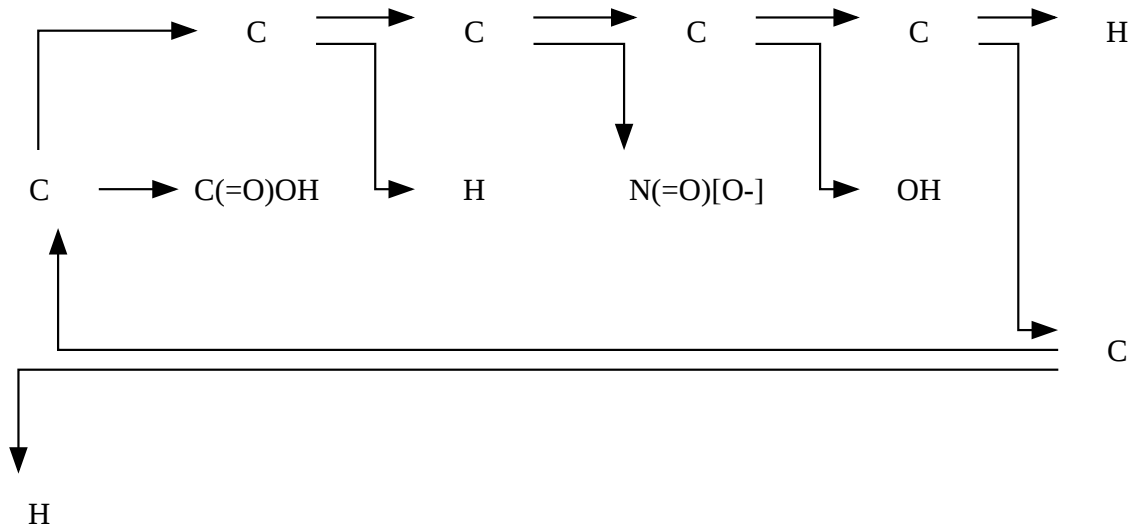
Molecular Structure and Physicochemical Properties

4-Hydroxy-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring functionalized with a carboxyl group (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂). The relative positions of these groups (C1-COOH, C3-NO₂, C4-OH) dictate the molecule's electronic properties and, consequently, its spectroscopic behavior.

Key Physicochemical Properties:

- Molecular Formula: C₇H₅NO₅[1][2]
- Molecular Weight: 183.12 g/mol [1]
- Appearance: Yellow to light brown crystalline powder[3]
- Melting Point: 183-186 °C[3]

The interplay between the electron-withdrawing nitro and carboxyl groups and the electron-donating hydroxyl group creates a distinct electronic environment that is readily probed by various spectroscopic techniques.



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Caption: Molecular Structure of **4-Hydroxy-3-nitrobenzoic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For **4-Hydroxy-3-nitrobenzoic acid**, both ^1H and ^{13}C NMR provide unambiguous confirmation of the substitution pattern on the aromatic ring.

^1H NMR Spectroscopy

The proton NMR spectrum reveals the number of chemically distinct protons and their neighboring environments. In a deuterated solvent like DMSO- d_6 , we expect to see signals for the three aromatic protons and the acidic protons from the hydroxyl and carboxyl groups.^[4]

Expertise & Causality: The choice of DMSO- d_6 as a solvent is critical. Its ability to form hydrogen bonds with the -OH and -COOH protons allows for their observation as broad singlets, which might otherwise be lost due to rapid exchange in other solvents like D_2O . The 400 MHz instrument provides sufficient resolution to clearly distinguish the coupling patterns of the aromatic protons.^[4]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.4	d	~2.2
H-5	~7.2	d	~8.7
H-6	~8.1	dd	~8.7, ~2.2
-OH (Phenolic)	~11.0	br s	N/A
-COOH (Carboxylic)	~13.5	br s	N/A

Note: Exact chemical shifts can vary slightly based on sample concentration and purity. The values presented are typical for a 400 MHz spectrum in DMSO-d₆.^[4]

Interpretation:

- H-2: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and appear far downfield. It shows doublet coupling only to H-6.
- H-6: This proton is ortho to the carboxyl group and meta to the nitro group. It is split into a doublet of doublets by its neighbors, H-5 (ortho coupling) and H-2 (meta coupling).
- H-5: This proton is ortho to the electron-donating hydroxyl group, making it the most shielded (upfield) of the aromatic protons. It is split into a doublet by its ortho neighbor, H-6.
- Acidic Protons: The phenolic and carboxylic protons are highly deshielded and appear as broad singlets at very low field, confirming their acidic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Carboxylic)	~166.0
C-4 (C-OH)	~155.0
C-3 (C-NO ₂)	~138.0
C-1 (C-COOH)	~125.0
C-6	~131.0
C-2	~123.0
C-5	~118.0

Note: Data corresponds to a spectrum run in DMSO-d₆.[\[5\]](#)

Interpretation:

- The carbonyl carbon of the carboxylic acid is the most deshielded, as expected.
- The carbons directly attached to the electronegative oxygen (C-4) and nitrogen (C-3) atoms appear significantly downfield.
- The remaining aromatic carbons are assigned based on established substituent effects, providing a complete structural confirmation that aligns with the ¹H NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum of **4-Hydroxy-3-nitrobenzoic acid** is rich with characteristic absorption bands.

Trustworthiness through Self-Validation: The presence of a very broad absorption band from ~2500-3300 cm⁻¹ is a hallmark of a carboxylic acid dimer formed via hydrogen bonding. This, combined with the sharp C=O stretch, provides a self-validating system for identifying the carboxylic acid moiety.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~2500-3300 (very broad)	O-H	Stretch (Carboxylic Acid Dimer)
~3400 (broad)	O-H	Stretch (Phenolic)
~1700	C=O	Stretch (Carboxylic Acid)
~1610, ~1580	C=C	Stretch (Aromatic Ring)
~1530, ~1350	N-O	Asymmetric & Symmetric Stretch (Nitro)
~1300	C-O	Stretch (Phenol/Carboxylic Acid)

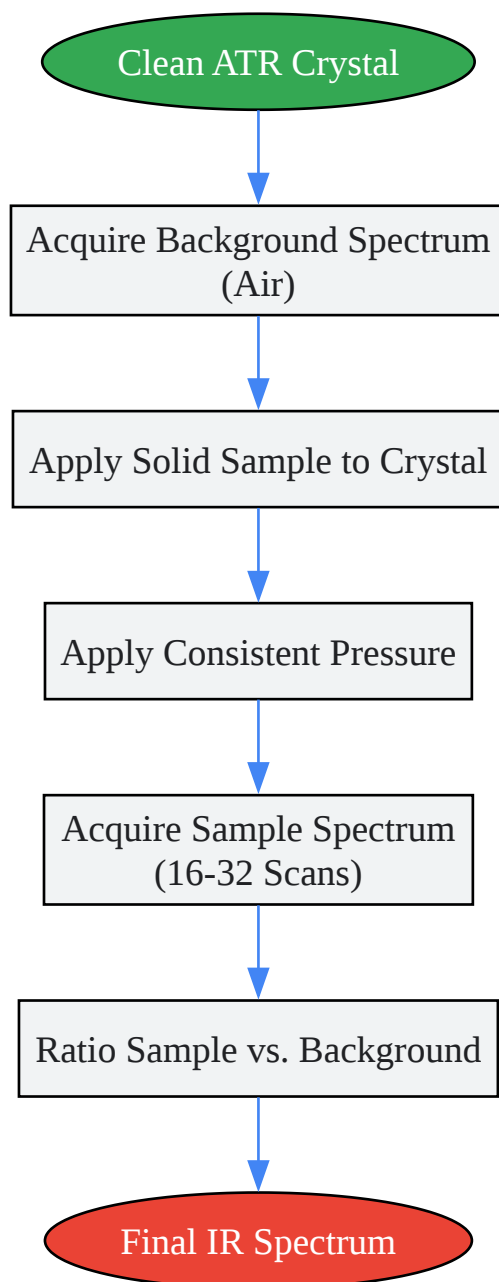
Data is typical for a KBr pellet or ATR-FTIR spectrum.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is a preferred method for solid samples as it requires minimal sample preparation.

- Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and the ATR crystal (e.g., DuraSamplIR II diamond) is clean.[\[1\]](#)
- Background Scan: Run a background spectrum of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount of the **4-Hydroxy-3-nitrobenzoic acid** solid onto the crystal.
- Pressure Application: Apply consistent pressure using the integrated clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.



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Caption: Standard Experimental Workflow for ATR-FTIR Analysis.

Mass Spectrometry (MS)

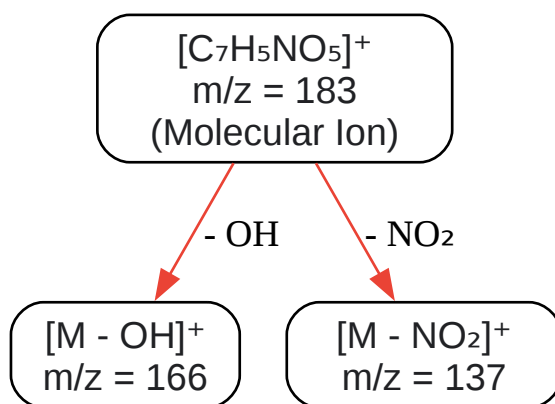
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Authoritative Grounding: The NIST Mass Spectrometry Data Center provides reliable GC-MS data for this compound, which serves as an authoritative reference for its fragmentation pattern.^[1]

m/z	Ion	Interpretation
183	$[M]^+$	Molecular Ion
166	$[M - OH]^+$	Loss of a hydroxyl radical from the carboxyl group
153	$[M - NO]^+$ or $[M - H_2O - OH]^+$	Loss of nitric oxide or sequential loss of water and hydroxyl
137	$[M - NO_2]^+$	Loss of the nitro group

Analysis of Fragmentation: The molecular ion peak at m/z 183 confirms the molecular weight of 183.12 g/mol .^[1] The fragmentation pattern is logical for the structure:

- $[M - OH]^+$ (m/z 166): A common initial fragmentation for carboxylic acids is the loss of the hydroxyl radical, forming an acylium ion. This is often a prominent peak.^[1]
- $[M - NO_2]^+$ (m/z 137): Cleavage of the C-N bond results in the loss of the nitro group, a stable radical.



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Caption: Proposed Primary Fragmentation Pathways in Mass Spectrometry.

Conclusion

The collective spectroscopic data provides an unambiguous and robust characterization of **4-Hydroxy-3-nitrobenzoic acid**. ^1H and ^{13}C NMR confirm the precise arrangement of substituents on the aromatic ring. IR spectroscopy validates the presence of the key hydroxyl, carboxyl, and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. This complete dataset serves as a reliable "fingerprint," essential for ensuring identity, purity, and quality for researchers and drug development professionals working with this important chemical entity.

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